Cas no 40255-64-9 (Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride)

Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride structure
40255-64-9 structure
Product Name:Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride
CAS No:40255-64-9
MF:C23H31ClN2O2S
MW:435.022444009781
CID:2631917
PubChem ID:218098
Update Time:2025-04-21

Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-[1-[3-(2-methylphenothiazin-10-yl)propyl]piperidin-4-yl]oxyethanol,hydrochloride
    • DTXSID50193239
    • 10-(2-Methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride
    • DTXCID10115730
    • 40255-64-9
    • Ethanol, 2-((1-(3-(2-methyl-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride
    • Inchi: 1S/C23H30N2O2S.ClH/c1-18-7-8-23-21(17-18)25(20-5-2-3-6-22(20)28-23)12-4-11-24-13-9-19(10-14-24)27-16-15-26;/h2-3,5-8,17,19,26H,4,9-16H2,1H3;1H
    • InChI Key: WITITJQBIPNXRF-UHFFFAOYSA-N
    • SMILES: Cl.S1C2C=CC=CC=2N(C2C=C(C)C=CC1=2)CCCN1CCC(CC1)OCCO

Computed Properties

  • Exact Mass: 434.179
  • Monoisotopic Mass: 434.179
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 472
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.2Ų

Experimental Properties

  • Boiling Point: 581°C at 760 mmHg
  • Flash Point: 305.2°C
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